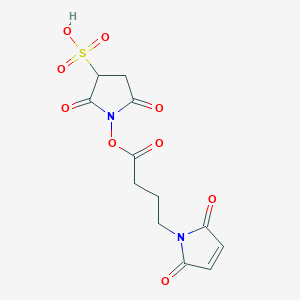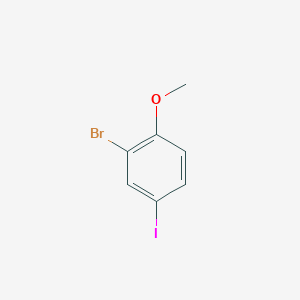
2-Oxopirrolidina-1-carboxilato de bencilo
Descripción general
Descripción
“Benzyl 2-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H13NO3 . It is a heterocyclic compound that belongs to the class of pyrrolidines .
Synthesis Analysis
The synthesis of “Benzyl 2-oxopyrrolidine-1-carboxylate” involves two stages . In the first stage, 2-pyrrolidinone reacts with n-butyllithium in tetrahydrofuran. In the second stage, the product from the first stage reacts with benzyl chloroformate in tetrahydrofuran . Another method involves the reaction of 2-pyrrolidinone with sodium hydroxide in toluene for 6 hours under reflux, followed by the reaction with benzyl chloroformate in toluene at 5 - 12℃ for 2 hours .
Molecular Structure Analysis
The molecular structure of “Benzyl 2-oxopyrrolidine-1-carboxylate” consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a benzyl group and a carboxylate group .
Physical And Chemical Properties Analysis
“Benzyl 2-oxopyrrolidine-1-carboxylate” has a molecular weight of 219.24 g/mol . It has a high gastrointestinal absorption and is BBB permeant . The compound has a lipophilicity (Log Po/w) of 2.17 (iLOGP), 1.85 (XLOGP3), 1.41 (WLOGP), 1.06 (MLOGP), and 1.72 (SILICOS-IT), with a consensus Log Po/w of 1.64 . Its water solubility (Log S) is -2.38 (ESOL), -2.45 (Ali), and -2.83 (SILICOS-IT) .
Aplicaciones Científicas De Investigación
Síntesis química
“2-Oxopirrolidina-1-carboxilato de bencilo” se utiliza en la síntesis de varios compuestos orgánicos . Es un compuesto versátil que se puede utilizar para crear una amplia gama de otras sustancias químicas, lo que lo convierte en una herramienta valiosa en el campo de la síntesis química.
Descubrimiento de fármacos
El anillo de pirrolidina, que forma parte del “this compound”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . Este compuesto se puede utilizar para explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, contribuir a la estereoquímica de la molécula y aumentar la cobertura tridimensional (3D) debido a la no planaridad del anillo .
Protección de aminas
“this compound” se puede utilizar para la protección BOC de aminas . Este proceso es importante en la síntesis de varios productos farmacéuticos y moléculas biológicamente activas .
Síntesis de agonistas de dopamina
Este compuesto encuentra su aplicación en la síntesis y evaluación farmacológica de algunos 6-sustituidos 7-metil-1,4-dioxa-7-azaspiro[4.5]decanos como posibles agonistas de la dopamina . Estos agonistas de la dopamina se pueden utilizar en el tratamiento de enfermedades como la enfermedad de Parkinson.
Intermediario farmacéutico
“this compound” se utiliza como intermediario farmacéutico . Desempeña un papel crucial en la producción de varios productos farmacéuticos.
Química verde
Este compuesto se puede utilizar en rutas verdes y ecológicas para la protección BOC casi cuantitativa de una gran variedad de aminas alifáticas y aromáticas, aminoácidos y aminoalcoholes . Este protocolo no requiere ningún apagado con agua, separaciones de disolventes ni pasos de purificación, como recristalización y cromatografía en columna .
Safety and Hazards
The safety information for “Benzyl 2-oxopyrrolidine-1-carboxylate” indicates that it has the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
Benzyl 2-oxopyrrolidine-1-carboxylate, also known as 1-(Benzyloxycarbonyl)-2-pyrrolidinone, is a compound that has been studied for its potential biological activity Compounds with a similar pyrrolidine structure have been tested as inhibitors of poly(adp-ribose) polymerase-1 and -2 (parp-1,-2), enzymes involved in the dna damage repair process .
Mode of Action
It is suggested that the pyrrolidine ring in the compound may interact with its targets by introducing different aromatic rings . This interaction could potentially lead to changes in the function of the target enzymes, affecting their role in DNA damage repair .
Biochemical Pathways
Given the potential inhibition of parp-1 and -2, it can be inferred that the compound may affect the dna damage repair process .
Result of Action
Given its potential role as an inhibitor of parp-1 and -2, it can be inferred that the compound may have an impact on the dna damage repair process .
Propiedades
IUPAC Name |
benzyl 2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMZKGUWEAXMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448847 | |
| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14468-80-5 | |
| Record name | Benzyl 2-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B170553.png)







![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)